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Abstract
ST034307 is a potent and highly selective small-molecule inhibitor of adenylyl cyclase 1 (AC1),

an enzyme pivotal in neuronal signaling and pain pathways.[1][2] This document provides a

comprehensive overview of the pharmacological properties of ST034307, including its

mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and interaction with

key signaling cascades. Experimental data robustly support the potential of ST034307 as a

novel analgesic agent that may circumvent the tolerance issues associated with traditional

opioid therapies.[1][3]

Introduction
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic

AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes.[2]

The AC1 isoform, predominantly expressed in the nervous system, is stimulated by

calcium/calmodulin and has been genetically and pharmacologically validated as a key player

in pain perception and opioid dependence.[3][4] The development of selective AC1 inhibitors

like ST034307 offers a promising therapeutic strategy for pain management.[2][5] ST034307, a

chromone derivative, has demonstrated significant analgesic properties in various preclinical

pain models without inducing tolerance.[2][3]
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Physicochemical Properties
A summary of the key physicochemical properties of ST034307 is presented in the table below.

Property Value Reference

Molecular Formula C₁₀H₄Cl₄O₂ [1]

Molecular Weight 297.95 g/mol [1]

CAS Number 133406-29-8 [1]

Solubility
Soluble to 100 mM in DMSO

and to 20 mM in ethanol
[1]

Mechanism of Action
ST034307 exerts its pharmacological effects through the direct inhibition of adenylyl cyclase 1.

[2] Molecular docking studies predict that ST034307 binds to a unique site at the interface of

the C1a and C2a catalytic domains of AC1, adjacent to the ATP binding pocket.[2][6] This

interaction is thought to disrupt the structure of the enzyme's catalytic domain, leading to its

inhibition.[2] Notably, ST034307 is not a P-site inhibitor, which is a class of non-competitive AC

inhibitors.[4]

Signaling Pathway of ST034307 Action
The following diagram illustrates the signaling pathway affected by ST034307.
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ST034307 directly inhibits AC1, reducing cAMP production.

In Vitro Pharmacology
The in vitro activity of ST034307 has been characterized in various cell-based and membrane

assays.

Potency and Selectivity
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ST034307 is a potent inhibitor of AC1 with an IC₅₀ of 2.3 μM.[1] It exhibits remarkable

selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, including the closely

related AC8, against which it shows no significant activity.[1][4]

Adenylyl Cyclase Isoform Inhibition by ST034307 Reference

AC1 IC₅₀ = 2.3 μM [1]

AC2
Potentiation of PMA-stimulated

activity
[4]

AC3 No significant inhibition [4]

AC4 No significant inhibition [4]

AC5
No significant inhibition (slight

potentiation)
[4]

AC6
No significant inhibition (slight

potentiation)
[4]

AC7 No significant inhibition [4]

AC8 No significant inhibition [1]

AC9 No significant inhibition [4]

Interaction with µ-Opioid Receptor Signaling
ST034307 enhances the µ-opioid receptor (MOR)-mediated inhibition of AC1.[4] Furthermore, it

has been shown to block the heterologous sensitization of AC1 that occurs after chronic MOR

activation, a cellular mechanism linked to opioid tolerance.[4][5]
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ST034307 enhances MOR signaling and blocks tolerance.

In Vivo Pharmacology
ST034307 has demonstrated significant analgesic efficacy in multiple rodent models of pain.

Analgesic Efficacy
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Pain Model Species
Route of
Administrat
ion

Efficacy ED₅₀ Reference

Formalin-

induced

Inflammatory

Pain

Mouse
Subcutaneou

s

Reduction in

paw licking
- [2]

Acetic Acid-

induced

Visceral Pain

Mouse
Subcutaneou

s

Reduction in

writhing
0.92 mg/kg [2]

Acid-

depressed

Nesting

Behavior

Mouse
Subcutaneou

s

Rescue of

nesting

behavior

- [2]

CFA-induced

Inflammatory

Pain

Mouse Intrathecal
Relief of

allodynia
0.28 µg [4]

Importantly, chronic administration of ST034307 does not lead to the development of analgesic

tolerance.[2]

Pharmacokinetics
Following a single subcutaneous injection of 10 mg/kg in mice, ST034307 exhibits the following

pharmacokinetic profile:

Parameter Value Time Point Reference

Peak Plasma

Concentration (Cmax)
1.82 ± 0.39 µM 60 minutes [2]

Brain Penetration Undetectable Up to 240 minutes [2]

The lack of brain penetration suggests that the analgesic effects of subcutaneously

administered ST034307 may be mediated peripherally.[2] This is supported by the finding that it
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reduces cAMP concentration in the dorsal root ganglia (DRG).[2]

Experimental Protocols
In Vitro cAMP Accumulation Assay
HEK293 cells stably expressing AC1 (HEK-AC1) are used. Cells are treated with ST034307 at

various concentrations before stimulation with an AC activator (e.g., forskolin or a Gs-coupled

receptor agonist like isoproterenol).[4] The intracellular cAMP levels are then measured using a

competitive immunoassay.[4]

HEK-AC1 Cell Culture Add ST034307 Stimulate with
Forskolin/Isoproterenol Cell Lysis Measure cAMP

(Immunoassay)

Click to download full resolution via product page

Workflow for in vitro cAMP accumulation assay.

In Vivo Formalin-Induced Inflammatory Pain Model
Male C57BL/6J mice are used. Following subcutaneous administration of ST034307 or vehicle,

a dilute formalin solution is injected into the plantar surface of the hind paw.[2] The time spent

licking the injected paw is then recorded over a specified period, typically divided into an acute

phase (0-10 minutes) and an inflammatory phase (16-40 minutes).[2]

Pharmacokinetic Studies
Male C57BL/6J mice receive a single subcutaneous injection of ST034307 (10 mg/kg). At

various time points post-injection, blood and brain samples are collected.[2] Plasma is

separated by centrifugation. ST034307 concentrations in plasma and brain homogenates are

quantified by tandem mass spectroscopy coupled with HPLC.[2]

Safety and Tolerability
In preclinical studies, ST034307 did not cause significant disruptions in normal mouse

behavior, as assessed by the nesting model.[2] Unlike morphine, it did not reduce nesting

behavior at analgesic doses.[2] However, further comprehensive safety and toxicology studies

are required to fully characterize its safety profile.
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Conclusion
ST034307 is a highly selective and potent inhibitor of adenylyl cyclase 1 with demonstrated

analgesic efficacy in multiple preclinical pain models. Its unique mechanism of action and

favorable preclinical profile, particularly its lack of tolerance development, position it as a

promising candidate for the development of a new class of non-opioid analgesics. Further

investigation into its clinical potential is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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